molecular formula C19H15ClO5 B11013461 Ethyl ({3-[(4-chlorophenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetate

Ethyl ({3-[(4-chlorophenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetate

Cat. No.: B11013461
M. Wt: 358.8 g/mol
InChI Key: NLCSEHSOPCXBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is an organic compound with a complex structure that includes a benzofuran ring, a chlorobenzoyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE typically involves the esterification of 2-{[3-(4-chlorobenzoyl)-1-benzofuran-5-yl]oxy}acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE involves its interaction with specific molecular targets. The benzofuran ring and chlorobenzoyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (3-CHLOROBENZOYL)ACETATE: Similar structure but lacks the benzofuran ring.

    ETHYL (4-CHLOROBENZOYL)ACETATE: Similar structure but with a different position of the chlorine atom on the benzoyl group.

Uniqueness

ETHYL 2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is unique due to the presence of both the benzofuran ring and the chlorobenzoyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H15ClO5

Molecular Weight

358.8 g/mol

IUPAC Name

ethyl 2-[[3-(4-chlorobenzoyl)-1-benzofuran-5-yl]oxy]acetate

InChI

InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-14-7-8-17-15(9-14)16(10-25-17)19(22)12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3

InChI Key

NLCSEHSOPCXBIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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